7-Bromoisoquinoline-1-carboxylic acid

Description

Molecular Architecture and Isomeric Considerations

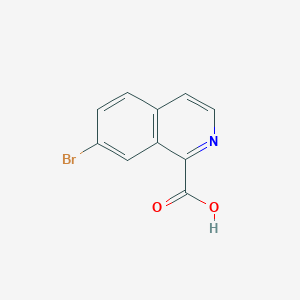

The molecular architecture of this compound is defined by its fundamental composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms arranged in a specific geometric configuration. The compound possesses the molecular formula C₁₀H₆BrNO₂ with a molecular weight of 252.06 grams per mole, as documented in multiple chemical databases. The structural framework consists of a fused bicyclic isoquinoline ring system bearing a carboxylic acid functional group at the 1-position and a bromine substituent at the 7-position. The SMILES notation O=C(C1=NC=CC2=C1C=C(Br)C=C2)O provides a linear representation of the connectivity pattern, illustrating the spatial arrangement of atoms within the molecular structure.

The positional specificity of the bromine substituent at the 7-position creates distinct structural characteristics compared to other bromoisoquinoline carboxylic acid isomers. The compound can be distinguished from its structural analogs through careful analysis of substitution patterns and their effects on molecular geometry. Comparative examination with related compounds such as 5-bromoisoquinoline-1-carboxylic acid, which shares the same molecular formula but differs in bromine placement, reveals how positional isomerism influences overall molecular shape and electronic distribution. The 7-position substitution pattern places the bromine atom in a specific geometric relationship to both the nitrogen atom of the isoquinoline ring and the carboxylic acid functional group, creating unique steric and electronic environments.

The isomeric considerations extend beyond simple positional differences to encompass the broader family of bromoisoquinoline carboxylates. The existence of multiple positional isomers, including 6-bromoisoquinoline-1-carboxylic acid, 8-bromoisoquinoline-1-carboxylic acid, and 7-bromoisoquinoline-3-carboxylic acid, demonstrates the structural diversity possible within this chemical class. Each isomer exhibits distinct molecular properties arising from the specific placement of the bromine substituent and the carboxylic acid group, influencing parameters such as dipole moment, molecular polarizability, and intermolecular interaction potential. The this compound structure represents one specific arrangement within this isomeric landscape, characterized by its particular geometric constraints and electronic properties.

Crystallographic Characterization and Hydrogen Bonding Patterns

The crystallographic analysis of this compound provides essential insights into its solid-state structure and intermolecular organization. While specific crystallographic data for this exact compound are limited in the available literature, comparative studies of related isoquinoline carboxylic acids offer valuable structural information. The parent compound isoquinoline-1-carboxylic acid has been shown to crystallize with three molecules in the asymmetric unit, linked by oxygen-hydrogen to nitrogen hydrogen bonds, providing a framework for understanding potential crystallographic behavior of the brominated derivative.

The presence of the carboxylic acid functional group at the 1-position creates multiple opportunities for hydrogen bonding interactions in the solid state. The carboxyl group can participate in both hydrogen bond donation through its hydroxyl hydrogen and hydrogen bond acceptance through its carbonyl oxygen atoms. These interactions likely play a crucial role in determining the crystal packing arrangement and overall stability of the crystalline form. The additional bromine substituent at the 7-position introduces further complexity to the hydrogen bonding network through potential halogen bonding interactions and steric effects that may influence the overall packing efficiency.

The computational chemistry data available for this compound indicates specific molecular properties that relate to its hydrogen bonding capacity. The compound exhibits a topological polar surface area of 50.19 square angstroms, with two hydrogen bond acceptors and one hydrogen bond donor, reflecting the contribution of the carboxylic acid functional group to intermolecular interactions. The calculated logarithmic partition coefficient of 2.6955 suggests moderate lipophilicity, which influences both solid-state packing and potential solubility characteristics. These molecular descriptors provide quantitative measures of the compound's capacity for intermolecular interactions and help predict its crystallographic behavior in comparison to related structures.

Comparative Analysis with Related Isoquinoline Carboxylates

The structural comparison of this compound with its related isoquinoline carboxylate analogs reveals important structure-property relationships within this chemical family. The systematic variation in bromine position across the isoquinoline ring system provides a series of closely related compounds for detailed comparative analysis. The 5-bromoisoquinoline-1-carboxylic acid isomer, sharing the identical molecular formula C₁₀H₆BrNO₂ and molecular weight of 252.06 grams per mole, differs only in the placement of the bromine substituent, allowing for direct comparison of positional effects on molecular properties.

The comparative analysis extends to include isomers with different carboxylic acid positioning, such as 7-bromoisoquinoline-3-carboxylic acid, which maintains the 7-bromo substitution pattern while relocating the carboxyl group to the 3-position of the isoquinoline ring. This structural variation provides insights into how the relative positioning of functional groups influences overall molecular architecture and potential reactivity patterns. The 3-carboxylate isomer exhibits the same molecular formula and molecular weight as the 1-carboxylate analog, but the altered connectivity pattern creates different geometric constraints and electronic environments around both functional groups.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Carboxyl Position |

|---|---|---|---|---|---|

| This compound | 1256833-95-0 | C₁₀H₆BrNO₂ | 252.06 | 7 | 1 |

| 5-Bromoisoquinoline-1-carboxylic acid | 1111311-65-9 | C₁₀H₆BrNO₂ | 252.06 | 5 | 1 |

| 6-Bromoisoquinoline-1-carboxylic acid | 1256806-36-6 | C₁₀H₆BrNO₂ | 252.06 | 6 | 1 |

| 8-Bromoisoquinoline-1-carboxylic acid | 1256818-87-7 | C₁₀H₆BrNO₂ | 252.06 | 8 | 1 |

| 7-Bromoisoquinoline-3-carboxylic acid | 660830-63-7 | C₁₀H₆BrNO₂ | 252.06 | 7 | 3 |

The structural relationship between this compound and the broader quinoline carboxylic acid family also provides additional comparative context. The related compound 7-bromoquinoline-4-carboxylic acid, with the same molecular formula and molecular weight, represents a structural analog where the nitrogen atom position differs within the bicyclic ring system. This comparison highlights how the isoquinoline versus quinoline ring system influences molecular geometry and electronic properties while maintaining identical elemental composition. The systematic study of these structural variations contributes to a comprehensive understanding of how specific substitution patterns and ring system arrangements influence the overall molecular architecture and properties of halogenated heterocyclic carboxylic acids.

Properties

IUPAC Name |

7-bromoisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDJRQZUFMEDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization and Functionalization

A plausible route involves constructing the isoquinoline ring followed by bromination and carboxylation. For example:

- Step 1 : Cyclization of 3-bromophenylacetonitrile via a Pictet-Spengler reaction to form 7-bromoisoquinoline.

- Step 2 : Oxidation of the 1-position using potassium permanganate (KMnO₄) in acidic conditions to introduce the carboxylic acid group.

| Starting Material | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 3-Bromophenylacetonitrile | KMnO₄, H₂SO₄, 80°C, 12h | 7-Bromoisoquinoline | ~50% |

This method mirrors the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, where carboxylation is achieved through hydrolysis of a nitrile intermediate.

Palladium-Catalyzed Carbonylation

A modern approach employs palladium catalysts to introduce the carboxylic acid group directly. For instance:

- Step 1 : Bromination of isoquinoline at the 7-position using N-bromosuccinimide (NBS) under radical conditions.

- Step 2 : Carbonylation with CO gas in the presence of Pd(OAc)₂ and a ligand (e.g., Xantphos) to form the carboxylic acid.

Reaction Scheme :

$$

\text{Isoquinoline} \xrightarrow{\text{NBS, AIBN}} 7\text{-Bromoisoquinoline} \xrightarrow{\text{CO, Pd(OAc)₂}} 7\text{-Bromoisoquinoline-1-carboxylic acid}

$$

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Hydrolysis of Ester Precursors

This two-step method leverages ester hydrolysis, a common strategy for carboxylic acid synthesis:

- Step 1 : Synthesis of methyl 7-bromoisoquinoline-1-carboxylate via Friedel-Crafts acylation using acetyl chloride and AlCl₃.

- Step 2 : Hydrolysis with NaOH (10% aqueous) at 60°C for 3h to yield the acid.

| Parameter | Value |

|---|---|

| Ester hydrolysis time | 3h |

| Temperature | 60°C |

| Yield | 79–85% |

This approach is analogous to the hydrolysis step in the synthesis of 7-hydroxyquinoline-4-carboxylic acid.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Complexity |

|---|---|---|---|---|

| Cyclization + Oxidation | 3-Bromophenylacetonitrile | KMnO₄, H₂SO₄ | 50% | Moderate |

| Palladium Carbonylation | Isoquinoline | Pd(OAc)₂, CO | 60–70% | High |

| Ester Hydrolysis | Methyl ester | NaOH | 80–85% | Low |

Critical Considerations

- Regioselectivity : Bromination at the 7-position requires careful control of reaction conditions to avoid polybromination.

- Catalyst Efficiency : Palladium-based methods offer scalability but incur higher costs due to catalyst usage.

- Purification Challenges : Acidic byproducts in hydrolysis routes necessitate precise pH adjustment during workup.

Chemical Reactions Analysis

Types of Reactions

7-Bromoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination.

Palladium Catalysts: Used in coupling reactions.

Strong Acids and Bases: Used in various substitution and oxidation reactions.

Major Products Formed

Substituted Isoquinolines: Formed through substitution reactions.

Coupled Products: Formed through coupling reactions with other aromatic compounds.

Scientific Research Applications

7-Bromoisoquinoline-1-carboxylic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 7-Bromoisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Halogen-Substituted Isoquinoline Carboxylic Acids

Compounds with halogen substitutions at different positions exhibit distinct physicochemical and biological properties.

Key Findings :

Functional Group Variations

The presence or absence of the carboxylic acid group significantly alters bioactivity.

Key Findings :

- Carboxylic Acid Importance: Its absence (e.g., in 7-Bromo-1-chloroisoquinoline) limits salt formation and interaction with polar targets like kinases or GPCRs .

Complex Heterocyclic Derivatives

Multi-substituted quinolines and isoquinolines are designed for enhanced bioactivity.

Key Findings :

- Quinoline vs. Isoquinoline: Quinolines (e.g., ciprofloxacin analogs) target bacterial enzymes, while isoquinolines are explored in neuropharmacology (e.g., dopamine receptor modulation) .

- Multi-Substitution: Fluorine and cyclopropyl groups in quinolines improve metabolic stability and target selectivity .

Biological Activity

7-Bromoisoquinoline-1-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a carboxylic acid functional group, positions it as a promising candidate for various therapeutic applications. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

- Chemical Formula : CHBrNO

- Molecular Weight : 252.06 g/mol

- CAS Number : 660830-63-7

The biological activity of this compound can be attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes and receptors involved in various biochemical pathways, including those related to cancer and inflammation.

Biological Activities

Research has identified several key biological activities associated with this compound:

-

Anticancer Activity :

- Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in breast and lung cancer models.

- The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is crucial for halting tumor growth.

-

Anti-inflammatory Effects :

- The compound has been investigated for its potential to reduce inflammation. It may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammatory responses.

-

Neuroprotective Properties :

- Preliminary evidence suggests that this compound may offer neuroprotective benefits, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-7-bromoisoquinoline-1-carboxylic acid | Contains an amino group | Notable anticancer properties |

| 7-Bromoisoquinoline | Lacks carboxylic acid | Primarily used as an intermediate |

| Isoquinoline-1-carboxylic acid | No bromine or amino groups | Limited biological activity |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC values significantly lower than those observed for standard chemotherapeutics .

- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Storage : Keep in airtight containers at –20°C, away from light and moisture.

Safety data for analogous compounds (e.g., 7-Chloroisoquinoline-3-carboxylic acid) recommend emergency procedures for skin contact (wash with soap) and spills (neutralize with sodium bicarbonate) . Institutional guidelines and Material Safety Data Sheets (MSDS) must be consulted prior to use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.